3,5-Dimethyl-2-phenylpiperidine
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Overview
Description
3,5-Dimethyl-2-phenylpiperidine is a heterocyclic organic compound belonging to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and are widely recognized for their significance in medicinal chemistry. This compound, specifically, is characterized by the presence of two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpiperidine typically involves the hydrogenation of 3,5-dimethyl-2-phenylpyridine. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of trickle bed reactors with in-situ hydrogenation techniques can optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,5-Dimethyl-2-phenylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,5-Dimethyl-4-phenylpiperidine
- 3,6-Dimethyl-2,4-diphenylpiperidine
Comparison: 3,5-Dimethyl-2-phenylpiperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethyl-4-phenylpiperidine and 3,6-Dimethyl-2,4-diphenylpiperidine, the presence of the phenyl group at the 2 position and methyl groups at the 3 and 5 positions provides distinct steric and electronic properties .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
DCGBWGLTPUDKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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